2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride
CAS No.: 63834-32-2
Cat. No.: VC18451777
Molecular Formula: C10H24ClNO
Molecular Weight: 209.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63834-32-2 |
|---|---|
| Molecular Formula | C10H24ClNO |
| Molecular Weight | 209.76 g/mol |
| IUPAC Name | (6-hydroxy-3,6-dimethylheptan-2-yl)-methylazanium;chloride |
| Standard InChI | InChI=1S/C10H23NO.ClH/c1-8(9(2)11-5)6-7-10(3,4)12;/h8-9,11-12H,6-7H2,1-5H3;1H |
| Standard InChI Key | XVKMPUZIWXZDAD-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC(C)(C)O)C(C)[NH2+]C.[Cl-] |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure features a seven-carbon heptanol chain with methyl groups at positions 2 and 5, a methylamino group at position 6, and a hydrochloride counterion. The IUPAC name, (6-hydroxy-3,6-dimethylheptan-2-yl)-methylazanium chloride, reflects its branched alkane backbone and functional group arrangement. The hydrochloride salt form enhances stability and solubility compared to the free base, which has a molecular formula of and a weight of 173.30 g/mol .
Key structural identifiers include:
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SMILES:
CC(CCC(C)(C)O)C(C)[NH2+]C.[Cl-] -
InChIKey:
XVKMPUZIWXZDAD-UHFFFAOYSA-N
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 209.76 g/mol | |
| CAS Registry Number | 63834-32-2 | |
| Alternate CAS (synonym) | 17086-16-7 |
Spectroscopic and Analytical Data
Collision cross-section (CCS) predictions for adducts of the free base () provide insights into its gas-phase behavior. For example, the ion exhibits a CCS of 144.0 Ų, while the adduct measures 151.5 Ų . These values are critical for mass spectrometry-based identification in complex mixtures.
Synthesis and Manufacturing
Synthetic Routes
Biological Activity and Applications
Research Applications
The compound is labeled "for research use only", indicating roles in chemical biology or drug discovery. Its amine and alcohol moieties make it a candidate for:
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Protecting Group Chemistry: Temporary masking of reactive sites during synthesis.
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Ligand Design: Coordination with metal catalysts or biomolecular targets.
Analytical Characterization
Mass Spectrometry
Predicted CCS values for adducts aid in LC-MS/MS identification:
Table 2: Predicted Collision Cross-Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| 174.18524 | 144.0 | |
| 196.16718 | 151.5 | |
| 172.17068 | 142.6 |
Nuclear Magnetic Resonance (NMR)
Though experimental NMR data are unavailable, the structure suggests characteristic signals:
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NMR: Methyl groups (δ 0.8–1.5 ppm), hydroxyl (δ 1.5–2.5 ppm), and ammonium (δ 7.0–8.5 ppm).
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NMR: Quaternary carbons (δ 30–40 ppm), alcohol-bearing carbon (δ 70–80 ppm).
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